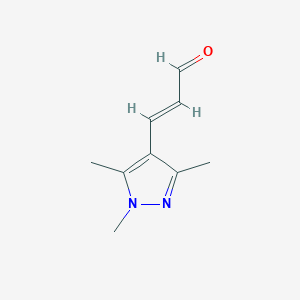
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid is an organic compound featuring a bromine-substituted thiophene ring attached to a hydroxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid typically involves the bromination of thiophene followed by the introduction of the hydroxyacetic acid group. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then subjected to a reaction with glyoxylic acid under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid.
Reduction: 2-(Thiophen-2-yl)-2-hydroxyacetic acid.
Substitution: 2-(4-Azidothiophen-2-yl)-2-hydroxyacetic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural resemblance to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxyacetic acid moiety can interact with amino acid residues in the enzyme’s active site, leading to inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorothiophen-2-yl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylthiophen-2-yl)-2-hydroxyacetic acid: Similar structure but with a methyl group instead of bromine.
2-(4-Nitrothiophen-2-yl)-2-hydroxyacetic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other substituents may not facilitate. This makes it a valuable compound for targeted synthesis and applications in various fields .
Eigenschaften
Molekularformel |
C6H5BrO3S |
|---|---|
Molekulargewicht |
237.07 g/mol |
IUPAC-Name |
2-(4-bromothiophen-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H5BrO3S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2,5,8H,(H,9,10) |
InChI-Schlüssel |
BUKLZQPNTIHSGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Br)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13593057.png)

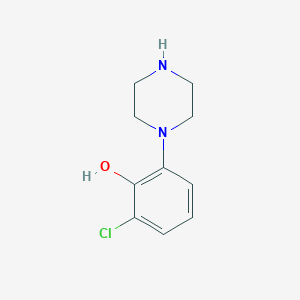
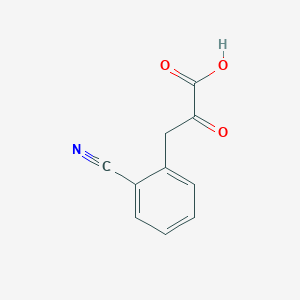
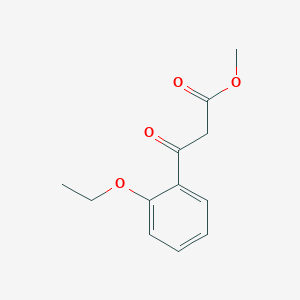

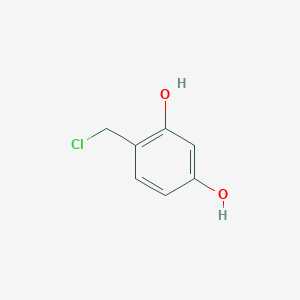
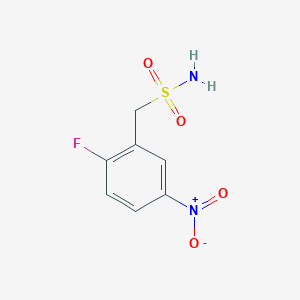
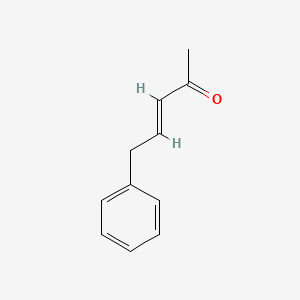

![3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis](/img/structure/B13593155.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)
